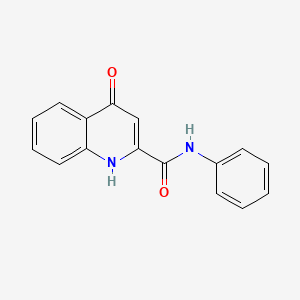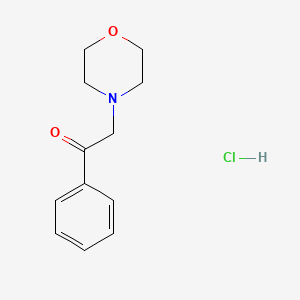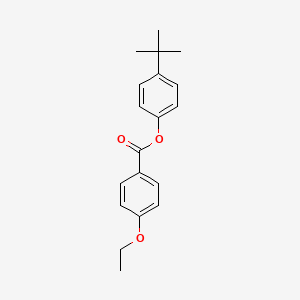
4-hydroxy-N-phenyl-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-phenyl-2-quinolinecarboxamide (laquinimod) is a chemical compound with the following properties:
Chemical Formula: C₁₆H₁₂N₂O₂
CAS Number: 22765-64-6
Linear Formula: C₁₆H₁₂N₂O₂
Laquinimod has been studied primarily for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). it’s essential to note that Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals, and analytical data for this product may not be available .
Métodos De Preparación
The synthesis of laquinimod involves several steps, with the final step being a high-yielding aminolysis reaction. Specifically:
Synthetic Route: The final step in laquinimod synthesis is the aminolysis reaction of an ester precursor with N-ethylaniline.
Reaction Conditions: Details of the specific reaction conditions are not provided here, but this step leads to the formation of laquinimod.
Análisis De Reacciones Químicas
Laquinimod may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. further research would be necessary to explore the specific reactions and their major products.
Aplicaciones Científicas De Investigación
Laquinimod’s scientific research applications extend beyond its potential use in MS treatment:
Multiple Sclerosis: Laquinimod has been investigated as an oral drug for MS therapy. Its mechanism of action involves immunomodulation and neuroprotection.
Other Fields: While primarily studied in MS, laquinimod’s effects on other diseases or biological processes remain an area of ongoing research.
Mecanismo De Acción
Laquinimod’s mechanism of action is multifaceted:
Immunomodulation: It modulates immune responses, potentially reducing inflammation and autoimmunity.
Neuroprotection: Laquinimod may protect nerve cells and promote neural repair.
Comparación Con Compuestos Similares
Laquinimod stands out due to its unique properties. similar compounds include:
Propiedades
Fórmula molecular |
C16H12N2O2 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-oxo-N-phenyl-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-14(18-13-9-5-4-8-12(13)15)16(20)17-11-6-2-1-3-7-11/h1-10H,(H,17,20)(H,18,19) |
Clave InChI |
XAQWUVODURBTOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)








